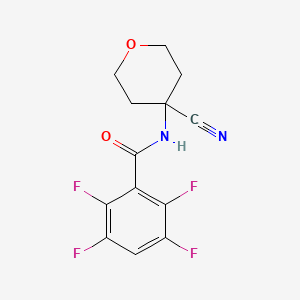

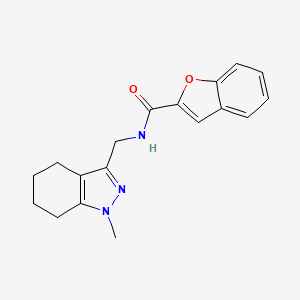

![molecular formula C9H13N5O B2984210 2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 385377-55-9](/img/structure/B2984210.png)

2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is part of a series of 7-substituted triazolopyridines. It has been identified as a potent, orally bioavailable small-molecule inhibitor of PI3Kγ, an attractive drug target for inflammatory and autoimmune disorders .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, which includes the compound , has been achieved effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The methods are classified according to the types of reagents used .Molecular Structure Analysis

The molecular structure of “2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is part of the [1,2,4]triazolo[1,5-a]pyridine scaffold . This scaffold has found wide application in drug design .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyridines include the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, various oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .Wissenschaftliche Forschungsanwendungen

Treatment of Human African Trypanosomiasis

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have shown promise in the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness. This disease, caused by the parasite Trypanosoma brucei, has been a target for the development of new therapeutic agents. The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been evaluated for their microtubule-disrupting activity, which is crucial for the survival of the parasite .

Energetic Materials Development

The structural framework of [1,2,4]triazolo[1,5-a]pyrimidines has been utilized in the synthesis of energetic materials. These compounds have been studied for their potential as primary explosives due to their excellent insensitivity toward external stimuli and significant detonation performance. The relationship between weak interactions and sensitivity of these materials has been explored through detailed X-ray diffraction studies .

Anti-Inflammatory Agents

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been incorporated into molecules designed to inhibit phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in inflammatory and autoimmune disorders. The discovery of potent, orally bioavailable small-molecule inhibitors of PI3Kγ showcases the potential of this compound class in the development of new anti-inflammatory drugs .

Antiviral Research

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been investigated for their antiviral properties. These compounds have been designed to target RNA viruses, including influenza virus, flaviviruses, and SARS-CoV-2. Some analogs have shown promising activity against these viruses, particularly as inhibitors of viral RNA-dependent RNA polymerase .

Cardiovascular and Diabetes Treatment

The [1,2,4]triazolo[1,5-a]pyrimidine core is present in several marketed drugs and clinical trials for cardiovascular disorders and type 2 diabetes. This highlights the versatility of the moiety in medicinal chemistry and its potential to be functionalized with various groups to achieve desired biological activities .

Material Sciences Applications

Beyond biomedical applications, [1,2,4]triazolo[1,5-a]pyrimidines have also found use in material sciences. Their unique structural properties allow for the development of materials with specific functions, although detailed information on this application is less readily available in the public domain .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to target microtubules and CDK2 , a key regulator of the cell cycle .

Mode of Action

For instance, some [1,2,4]triazolo[1,5-a]pyrimidines can interact with distinct binding sites within the microtubule structure . Additionally, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2 .

Biochemical Pathways

Given the potential targets, it can be inferred that this compound may affect pathways related to cell division and growth, given the role of microtubules in cell division and CDK2 in cell cycle regulation .

Pharmacokinetics

Similar compounds have been reported to have suitable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to inhibit the growth of certain cell lines and to exhibit excellent calculated detonation performance .

Action Environment

Similar compounds have been reported to exhibit excellent thermal stability .

Zukünftige Richtungen

The [1,2,4]triazolo[1,5-a]pyridine scaffold, which includes “2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one”, has found wide application in drug design . Future research may focus on the development of new compounds with this scaffold for various applications, including the treatment of inflammatory and autoimmune disorders .

Eigenschaften

IUPAC Name |

2-amino-5-tert-butyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-9(2,3)5-4-6(15)14-8(11-5)12-7(10)13-14/h4H,1-3H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBYAXGJRJHLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N2C(=N1)N=C(N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2984127.png)

![4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide](/img/structure/B2984132.png)

![4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2984137.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2984139.png)

![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2984146.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2984147.png)

![3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2984149.png)